Ardimerin digallate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

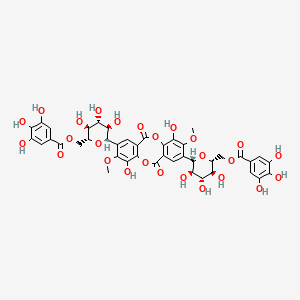

Ardimerin digallate is a C-glycosyl compound isolated from the whole plants of Ardisia japonica. It is a dimeric lactone that exhibits inhibitory activity against HIV-1 RNAse H. It has a role as a metabolite and an EC 3.1.26.13 (retroviral ribonuclease H) inhibitor. It is a C-glycosyl compound, a lactone, an aromatic ether and a gallate ester.

科学研究应用

Biological Activities

Antiviral Activity

Ardimerin digallate has demonstrated significant antiviral properties, particularly against HIV-1 and HIV-2. In vitro studies reported IC50 values of 1.5 μM for HIV-1 and 1.1 μM for HIV-2, indicating its potential as a therapeutic agent in managing these viral infections .

Antioxidant Properties

The compound exhibits notable radical scavenging activity, which is crucial for combating oxidative stress in biological systems. This property is essential for developing antioxidant therapies aimed at preventing cellular damage due to free radicals .

Anticancer Potential

Research indicates that this compound may possess anticancer properties, with studies suggesting its efficacy in inhibiting various cancer cell lines. Its mechanism of action may involve the disruption of critical cellular processes in cancerous cells, although further research is needed to elucidate specific pathways .

Synthesis and Structural Analysis

This compound can be synthesized through multiple steps involving complex organic reactions. The synthesis pathway typically includes:

- Friedel-Crafts Glycosylation: A key step in forming the glycosidic bond between the sugar and aromatic moieties.

- Lactonization: This process helps in forming the cyclic structure characteristic of lactones.

- Spectroscopic Analysis: Techniques such as NMR (Nuclear Magnetic Resonance) are employed to confirm the structure of this compound .

Summary of Research Findings

The following table summarizes key findings related to this compound’s applications:

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against HIV-1 and HIV-2. The results showed significant inhibition of viral replication at low concentrations, supporting its potential use in developing antiviral therapies.

Case Study 2: Antioxidant Activity

A study evaluating the radical scavenging capacity of this compound demonstrated its effectiveness in neutralizing free radicals, suggesting its application in formulations aimed at reducing oxidative stress-related diseases.

属性

分子式 |

C42H40O26 |

|---|---|

分子量 |

960.7 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R,6S)-6-[4,10-dihydroxy-3,9-dimethoxy-6,12-dioxo-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]benzo[c][1,5]benzodioxocin-8-yl]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C42H40O26/c1-61-33-13(35-29(53)27(51)25(49)21(65-35)9-63-39(57)11-3-17(43)23(47)18(44)4-11)7-15-37(31(33)55)67-42(60)16-8-14(34(62-2)32(56)38(16)68-41(15)59)36-30(54)28(52)26(50)22(66-36)10-64-40(58)12-5-19(45)24(48)20(46)6-12/h3-8,21-22,25-30,35-36,43-56H,9-10H2,1-2H3/t21-,22-,25-,26-,27+,28+,29-,30-,35+,36+/m1/s1 |

InChI 键 |

DXKGWDISVOGUDQ-XHWFIBSOSA-N |

手性 SMILES |

COC1=C(C2=C(C=C1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)C(=O)OC5=C(C=C(C(=C5O)OC)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)C(=O)O2)O |

规范 SMILES |

COC1=C(C2=C(C=C1C3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)C(=O)OC5=C(C=C(C(=C5O)OC)C6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)C(=O)O2)O |

同义词 |

ardimerin digallate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。